Furo[3,2-c]pyridine-2-carboxylic acid
CAS No.: 112372-16-4
Cat. No.: VC21307307
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![Furo[3,2-c]pyridine-2-carboxylic acid - 112372-16-4](/images/no_structure.jpg)
Specification
CAS No. | 112372-16-4 |
---|---|
Molecular Formula | C8H5NO3 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | furo[3,2-c]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11) |
Standard InChI Key | SPWZDQUIUXNYBL-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1OC(=C2)C(=O)O |
Canonical SMILES | C1=CN=CC2=C1OC(=C2)C(=O)O |
Introduction
Chemical Properties and Structure
Structural Information
Furo[3,2-c]pyridine-2-carboxylic acid possesses a distinct molecular structure characterized by its fused ring system and carboxylic acid functionality. The compound's structural details are summarized in the table below:
Property | Value |
---|---|
Chemical Formula | C8H5NO3 |
Molecular Weight | 163.13 g/mol |
CAS Registry Number | 112372-16-4 |
MDL Number | MFCD11869931 |
SMILES Notation | O=C(O)/C1=C/C2=C(C=CN=C2)O1 |
The molecular structure features a planar, bicyclic system with a carboxylic acid group extending from the furan ring. This planarity may contribute to the compound's ability to intercalate with biomolecules or participate in π-stacking interactions with aromatic systems .
Physical Properties
The compound exhibits several important physical properties that influence its handling, storage, and potential applications. These properties are outlined in the following table:
Property | Value | Conditions |
---|---|---|
Physical Appearance | Solid | At room temperature |
Melting Point | >320°C | In ethanol/water |
Boiling Point | 353.0±22.0°C | Predicted value |
Purity (Commercial) | 97% | Typical analytical grade |
The high melting point of furo[3,2-c]pyridine-2-carboxylic acid (>320°C) suggests strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups and potential π-stacking of the aromatic rings .
Synthesis Methods and Approaches
Catalytic Considerations
The synthesis of similar furo-pyridine compounds typically employs catalysts to facilitate key coupling reactions. The preferred catalytic systems include:
Catalyst Combination | Typical Loading | Function |
---|---|---|
Cu(I) + Pd(II) | 2 mol% Cu(I), 1 mol% Pd(II) | Facilitates coupling reaction |
PPh3 | 2 mol% | Catalyst stabilizer |
Additional reaction parameters for related syntheses include temperatures between 35°C and 70°C and reaction times ranging from 16 to 27 hours, which may provide insights for the synthesis of furo[3,2-c]pyridine-2-carboxylic acid .
Classification | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H335-H319-H332-H315-H312 |
Interpretation | Harmful if swallowed (H302), May cause respiratory irritation (H335), Causes serious eye irritation (H319), Harmful if inhaled (H332), Causes skin irritation (H315), Harmful in contact with skin (H312) |
These hazard classifications indicate that the compound poses moderate health risks, primarily through ingestion, inhalation, and skin or eye contact .
Precautionary Measures
To ensure safe handling of furo[3,2-c]pyridine-2-carboxylic acid, several precautionary measures should be observed:
Precautionary Statements | Interpretation |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These precautions highlight the importance of proper ventilation, personal protective equipment, and appropriate response measures in case of exposure .
Supplier | Product Number | Packaging | Price (USD) | Purity |
---|---|---|---|---|
TRC | B414388 | 50mg | $240 | Not specified |
AK Scientific | 9442CU | 100mg | $453 | Not specified |
Ambeed | A237436 | 1g | $720 | 97% |
Crysdot | CD11349954 | 1g | $1052 | 97% |
AccelPharmtech | F1896 | 1g | $2280 | 97% |
This pricing information indicates that the compound is relatively expensive, which is typical for specialized heterocyclic building blocks used in pharmaceutical research and organic synthesis .
Global Supplier Distribution
The compound is available from suppliers across different regions, with a significant concentration in China. Notable global suppliers include:
Supplier | Country | Contact Information |
---|---|---|
Golden Pharma Co., Limited | China | sales@zjgoldpharm.com |
J & K SCIENTIFIC LTD. | China | jkinfo@jkchemical.com |
Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. | China | sales@shydchem.com.cn |
Wuhan Luohua Medical Technology Co.,Ltd. | China | sales@luohuapharm.com |
This distribution reflects the significant role of Chinese chemical manufacturers in the production of specialized organic compounds for research purposes .
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